PFI-1 - 1403764-72-6

PFI-1

Catalog Number: EVT-288115
CAS Number: 1403764-72-6
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide, also known as PFI-1, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] These proteins, namely BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones. [, ] PFI-1 specifically targets the bromodomains within these proteins, effectively disrupting their interaction with acetylated histones and ultimately influencing downstream gene expression. [, ]

PFI-1 has garnered significant attention in scientific research due to its potential therapeutic implications for various diseases, including cancer, inflammatory disorders, and viral infections. [, , , ] It serves as a valuable tool for elucidating the roles of BET proteins in diverse biological processes and exploring their potential as therapeutic targets.

Synthesis Analysis

The synthesis of PFI-1 utilizes a solid-phase approach involving the condensation of a dihydroquinazolinone scaffold with a benzenesulfonamide moiety. [, ] While specific details of the synthetic route may vary, the general strategy involves attaching the starting material to a solid support, followed by sequential chemical modifications and cleavage from the support to yield the final product. [] This approach offers advantages in terms of purification efficiency and scalability.

Molecular Structure Analysis

PFI-1 possesses a characteristic dihydroquinazolinone core structure. [, ] A methoxy group is attached to the second position of the quinazolinone ring, while a benzenesulfonamide substituent is present at the sixth position. [] The three-dimensional conformation of PFI-1, as revealed by co-crystal structures, demonstrates its ability to effectively occupy the acetyl-lysine binding pocket within the bromodomains of BET proteins. []

Chemical Reactions Analysis

The primary chemical reaction associated with PFI-1 involves the formation of a stable complex with the bromodomains of BET proteins. [, ] This interaction occurs through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces, effectively blocking the binding site for acetylated lysines. [] The specificity of PFI-1 for BET bromodomains stems from the unique shape and chemical properties of its molecular structure, allowing it to selectively interact with these domains while minimizing off-target effects.

Mechanism of Action

PFI-1 exerts its biological effects by selectively inhibiting the interaction between BET bromodomains and acetylated lysine residues on histones. [, ] This disruption of the BET protein-chromatin interaction ultimately leads to the transcriptional downregulation of specific genes involved in cell growth, proliferation, and inflammation. [, , ] For example, PFI-1 has been shown to effectively suppress the expression of the MYC oncogene, a key regulator of cell cycle progression and a prominent target in cancer therapy. [, , ]

Cancer Research:

  • Leukemia: PFI-1 exhibits potent antiproliferative effects against leukemic cell lines by inducing cell cycle arrest, downregulating MYC expression, and promoting apoptosis. [] It has shown efficacy in both in vitro and in vivo models of leukemia, suggesting its potential as a therapeutic agent for this malignancy. [, , ]
  • Triple-Negative Breast Cancer: Combination therapy with PFI-1 and the histone deacetylase (HDAC) inhibitor chidamide demonstrated synergistic inhibitory effects on tumor growth in a TNBC mouse model. [] This finding highlights the potential of targeting multiple epigenetic regulators for enhanced therapeutic outcomes.
  • Other Cancers: PFI-1 has been studied in various other cancer models, including lung adenocarcinoma, multiple myeloma, lymphoma, melanoma, and gastric cancer, showcasing its broad potential as an anti-cancer agent. [, , ]

Inflammatory Diseases:

  • Pulmonary Arterial Hypertension (PAH): PFI-1 demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory effects on pulmonary vascular endothelial cells, suggesting its potential utility for treating PAH. [] It reduced TNF-alpha-induced IL-6 release, indicating its ability to modulate inflammatory responses in this context.
  • Systemic Lupus Erythematosus (SLE): PFI-1 administration in a mouse model of SLE led to a decrease in plasma cell percentages, hypergammaglobulinemia, and attenuated nephritis. [] This finding points towards its potential therapeutic application in managing autoimmune diseases.
  • Chronic Obstructive Pulmonary Disease (COPD): PFI-1 effectively reduced oxidative stress-enhanced, IL-1β-induced inflammation in human airway epithelial cells. [, ] This effect was attributed to its ability to inhibit the recruitment of Brd4 and p65 to the promoters of inflammatory genes.

Viral Infections:

  • HIV-1 Reactivation: PFI-1 has been identified as a potential latency-reversing agent for HIV-1, indicating its potential for use in "shock and kill" strategies for HIV cure. [, ]
Applications
  • Corticotroph Tumors: PFI-1, along with another BET inhibitor, JQ1, showed promising anti-proliferative and pro-apoptotic effects on AtT20 cells, a mouse corticotroph tumor cell line. [, ] This finding suggests its potential application in treating corticotrophinomas.
  • Skeletal Muscle Development: Studies using PFI-1 have helped to elucidate the differential roles of BRD3 and BRD4 in regulating skeletal muscle cell differentiation. [, ]

(+)-JQ1

  • Compound Description: (+)-JQ1 is a thieno-triazolo-1,4-diazepine derivative that acts as a potent and selective inhibitor of the BET (bromodomain and extraterminal) family of bromodomain-containing proteins, including BRD2, BRD3, and BRD4. [, , , , , , , ] It binds to the acetyl-lysine binding pocket of BET bromodomains, disrupting their interaction with acetylated histones and thereby inhibiting the expression of downstream target genes, including MYC. [, , , ] (+)-JQ1 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from leukemia, lymphoma, and myeloma. [, , , ] Additionally, (+)-JQ1 has shown efficacy in preclinical models of inflammatory diseases, such as rheumatoid arthritis. []

I-BET151

  • Compound Description: I-BET151 is a small-molecule inhibitor that specifically targets the BET family of bromodomains, with a particular affinity for BRD4. [, ] It exhibits anti-proliferative activity against various cancer cell lines and has been investigated in clinical trials for the treatment of NUT midline carcinoma and other cancers. [] I-BET151 binds to the acetyl-lysine recognition motif of BET bromodomains, preventing their association with acetylated lysine residues on histone tails and subsequently inhibiting the transcription of downstream target genes. []

RVX-208

  • Compound Description: RVX-208 is a small-molecule inhibitor that selectively targets BET bromodomains, especially BRD2, BRD3, and BRD4. [, ] It has been studied for its potential in treating cardiovascular diseases due to its ability to increase the expression of apolipoprotein A1 (ApoA-1), a key component of high-density lipoprotein (HDL) cholesterol. [] RVX-208 disrupts the interaction between BET bromodomains and acetylated lysine residues on histones, thereby modulating gene transcription. []

CPI-203

  • Compound Description: CPI-203 is a potent and orally bioavailable small-molecule inhibitor that selectively targets BET bromodomains. [] It has shown promising antitumor activity in preclinical models of hematologic malignancies, including lymphoma and myeloma. [] CPI-203 disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to the downregulation of oncogenic transcription programs. []
  • Relevance: CPI-203, similar to PFI-1, selectively inhibits the BET bromodomain family. [] Both compounds target the acetyl-lysine binding pocket within BET bromodomains, disrupting their interaction with acetylated chromatin. [] While the specific structural details of CPI-203 have not been publicly disclosed, its similar biological activity and target specificity suggest a potential structural relationship to PFI-1, which is a dihydroquinazoline-2-one derivative. [] The identification of multiple BET inhibitors, including CPI-203 and PFI-1, further supports the therapeutic potential of targeting this protein family in cancer and other diseases. []

WZ4003

  • Compound Description: WZ4003 is a potent and selective inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the IDH1 R132H mutation commonly found in gliomas. [] This mutation leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. WZ4003 inhibits the production of 2-HG and has shown promising results in preclinical models of IDH1-mutant gliomas. []
  • Relevance: While WZ4003 targets a different protein family than PFI-1, both compounds have been investigated in the context of cancer treatment. [] WZ4003 focuses on inhibiting the IDH1 R132H mutation commonly found in gliomas, while PFI-1 targets BET bromodomains, which are involved in transcriptional regulation and are implicated in various cancers. [] Although their mechanisms of action and target specificities differ, their shared application in cancer research highlights the importance of developing novel therapies for these diseases. []

Properties

CAS Number

1403764-72-6

Product Name

PFI-1

IUPAC Name

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)

InChI Key

TXZPMHLMPKIUGK-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

PFI1; PFI 1; PFI-1

Canonical SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.